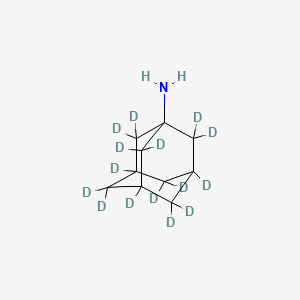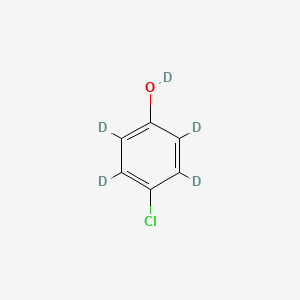
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) is a chemical compound that belongs to the class of isocyanates. It has been extensively studied for its potential applications in the field of scientific research.
Mechanism Of Action
The mechanism of action of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) involves the binding of the compound to the active site of the carbonic anhydrase enzyme. This binding inhibits the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) are primarily related to its inhibition of carbonic anhydrase. This inhibition can lead to a decrease in the production of bicarbonate ions, which can cause metabolic acidosis. However, this effect can also be beneficial in the treatment of diseases such as glaucoma, epilepsy, and altitude sickness.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) in lab experiments is its potent inhibition of carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
For the study of this compound include the development of new inhibitors of carbonic anhydrase, the study of its effects on other physiological processes, and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis method of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) involves the reaction of 2-trifluoromethylphenyl isocyanate with 1,3-benzoxathiole. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The yield of the product is typically in the range of 50-70%.
Scientific Research Applications
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. This inhibition can be useful in the treatment of diseases such as glaucoma, epilepsy, and altitude sickness.
properties
CAS RN |
159259-21-9 |
|---|---|
Product Name |
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) |
Molecular Formula |
C9H4F3NO2S |
Molecular Weight |
247.191 |
IUPAC Name |
2-isocyanato-2-(trifluoromethyl)-1,3-benzoxathiole |
InChI |
InChI=1S/C9H4F3NO2S/c10-8(11,12)9(13-5-14)15-6-3-1-2-4-7(6)16-9/h1-4H |
InChI Key |
CNVYXKIUEJLBNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC(S2)(C(F)(F)F)N=C=O |
synonyms |
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)
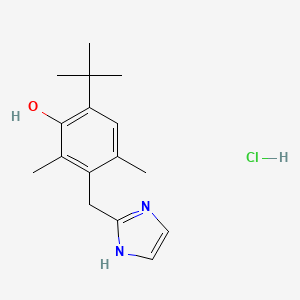
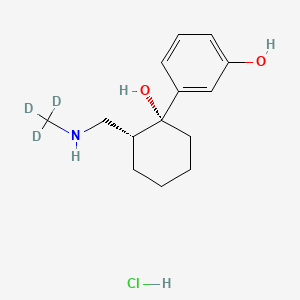
![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
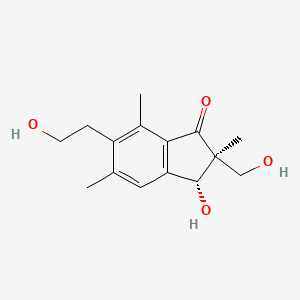
![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)
